tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate
Description
tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate-protected piperazine ring and a phenyl substituent with amino and methoxycarbonyl groups at positions 2 and 4, respectively. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase-targeted therapies, and PROTACs (Proteolysis-Targeting Chimeras) due to its dual functional groups enabling diverse reactivity . Its structural versatility allows for further derivatization via coupling reactions or deprotection of the tert-butyl group to access free piperazine for downstream modifications.
Properties
IUPAC Name |
tert-butyl 4-(2-amino-4-methoxycarbonylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)14-6-5-12(11-13(14)18)15(21)23-4/h5-6,11H,7-10,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWLNFNCMSRHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The preparation of tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate typically involves multi-step organic synthesis. A common synthetic route might include:
Starting Material Selection: Choice of starting materials such as 4-nitroaniline and tert-butyl piperazine-1-carboxylate.
Nucleophilic Substitution: Conversion of 4-nitroaniline to 4-aminoaniline via reduction.
Coupling Reaction: The 4-aminoaniline is then coupled with tert-butyl piperazine-1-carboxylate under appropriate conditions using coupling agents like EDC or DCC.
Methoxycarbonylation: Introduction of the methoxycarbonyl group using reagents like methyl chloroformate.
Industrial production methods: In an industrial setting, large-scale production would involve optimized reaction conditions to ensure high yield and purity. This could include automated reaction setups, continuous flow reactors, and stringent purification protocols such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidative reactions especially at the amino and piperazine functional groups.
Reduction: Selective reduction might be used to modify the nitro group to an amino group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, facilitating further functionalization.
Common reagents and conditions used in these reactions:
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: H2/Pd, NaBH4
Coupling Agents: EDC, DCC
Conditions: Reactions are often conducted under inert atmosphere (e.g., nitrogen or argon), at specific temperatures (0°C to reflux), and sometimes require catalysts or specific pH adjustments.
Major products formed from these reactions: The reactions mentioned can lead to derivatives where functional groups are modified, potentially enhancing or altering the biological activity of the parent compound.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules used in drug development and chemical research.
Biology: In biological studies, it might be utilized as a tool to probe biochemical pathways or as a ligand in receptor studies.
Medicine: Therapeutically, this compound or its derivatives could exhibit pharmacological activities such as antimicrobial, antitumor, or anti-inflammatory effects. Ongoing research is essential to fully establish its potential medical applications.
Industry: The compound might also find applications in material science, for instance, in the synthesis of advanced polymers or as a stabilizer in certain formulations.
Mechanism of Action
Comparison with other similar compounds: Compared to similar piperazine derivatives, tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate might exhibit unique properties such as:
Increased Stability: Due to the tert-butyl group.
Enhanced Solubility: Provided by the methoxycarbonyl group.
Specificity: The functional groups allow for targeted interactions in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary primarily in the substituents on the phenyl ring and modifications to the piperazine scaffold. Below is a detailed comparison of its physicochemical properties, synthetic strategies, and stability relative to similar derivatives:
Substituent Effects on Physicochemical Properties
Key Observations :
- Amino vs.
- Methoxycarbonyl vs. Nitro : Methoxycarbonyl (electron-withdrawing) stabilizes the phenyl ring against electrophilic attacks, whereas nitro groups (e.g., in ) increase reactivity for reduction or substitution .
Stability and Degradation
- Gastric Fluid Stability : Piperazine derivatives with electron-withdrawing groups (e.g., methoxycarbonyl) show enhanced stability in acidic media compared to fluorophenyl analogs (), which degrade in simulated gastric fluid .
- Thermal Stability : The tert-butyl group in the target compound provides steric protection, reducing thermal degradation compared to unprotected piperazines (e.g., ) .
Biological Activity
tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine core, which is known for its diverse biological activities, and includes functional groups that enhance its solubility and stability.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | tert-butyl 4-[2-amino-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate |
| Molecular Formula | C17H25N3O4 |
| CAS Number | 683274-46-6 |
| Molecular Weight | 325.40 g/mol |
| Functional Groups | Amino, Methoxycarbonyl, Piperazine |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly in relation to serotonin and dopamine receptors. The presence of the methoxycarbonyl group enhances the compound's solubility, potentially increasing its bioavailability.
Biological Activity Studies
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) at low concentrations (0.78-3.125 μg/mL) .
- Neuroprotective Effects : In vitro studies suggest that piperazine derivatives may provide neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in models of neurodegenerative diseases where amyloid beta aggregation is a concern .
- Cytotoxicity Studies : The compound has been tested for cytotoxic effects on various cancer cell lines, showing selective activity that warrants further investigation into its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Antibacterial Activity : A study highlighted the effectiveness of similar piperazine compounds against biofilm-forming strains of S. aureus, suggesting that structural modifications could enhance their antibacterial efficacy .
- Neuroprotective Mechanisms : Research investigating piperazine derivatives revealed their ability to inhibit acetylcholinesterase and β-secretase, which are key enzymes involved in Alzheimer's disease pathology. These findings indicate a potential for developing therapeutic agents targeting cognitive decline .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate, and how do reaction conditions affect yield and purity?
- Methodology :
- Stepwise Synthesis : The compound is typically synthesized via multi-step reactions. For example, tert-butyl protection of the piperazine ring using tert-butyl chloroformate under basic conditions (e.g., triethylamine) is critical to prevent side reactions . Nucleophilic substitution reactions introduce functional groups like the methoxycarbonyl moiety, often using methyl chloroformate .
- Catalytic Systems : Dual photoredox/nickel catalysis (e.g., NiBr₂·3H₂O with pyrrolidine) enables efficient C–N cross-coupling, achieving 76% yield under optimized conditions (24-hour reaction time, DCM/ethyl acetate solvent system) .
- Purification : Recrystallization and column chromatography (e.g., silica gel with 3% ethyl acetate in DCM) are standard for isolating high-purity (>97%) products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the piperazine ring conformation, tert-butyl group integrity, and substituent positions. For example, methoxycarbonyl protons appear as singlets at ~3.8 ppm in CDCl₃ .
- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., m/z 345.4 for [M+H]⁺) and fragmentation patterns to validate structural integrity .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity and quantifies impurities below 0.5% .
Advanced Research Questions
Q. How can structural modifications of the piperazine ring influence the compound's biological activity, and what methodologies are used to assess these changes?
- Structure-Activity Relationship (SAR) Strategies :
- Substituent Variation : Replacing the cyano group with amino or hydroxy groups alters binding affinity to bacterial enzymes (e.g., antimicrobial activity changes from IC₅₀ = 2.1 µM to 8.7 µC) .
- Functional Group Screening : Parallel synthesis of derivatives (e.g., fluorophenyl or nitrobenzoyl analogs) followed by high-throughput screening (HTS) identifies lead candidates .
- Crystallography : Single-crystal X-ray analysis (e.g., P2₁/n space group, β = 93.5°) reveals conformational preferences, such as the chair conformation of the piperazine ring and intramolecular hydrogen bonding (O–H⋯N) .
Q. What strategies are employed to resolve contradictions in reported biological activities of structurally similar piperazine derivatives?
- Data Reconciliation Approaches :
- Meta-Analysis : Compare IC₅₀ values across studies while controlling for assay conditions (e.g., cell line variability, serum concentration) .
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetics to confirm bacteriostatic vs. bactericidal effects .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding site discrepancies between bacterial vs. mammalian targets, explaining selectivity variations .
Q. How do computational models contribute to understanding the interaction mechanisms between this compound and biological targets?
- Mechanistic Insights :
- Docking Studies : The methoxycarbonyl group forms hydrogen bonds with active-site residues (e.g., Tyr-105 in bacterial dihydrofolate reductase), while the tert-butyl group enhances hydrophobic interactions .
- MD Simulations : 100-ns simulations reveal stable binding conformations in aqueous environments, with RMSD < 2.0 Å for the piperazine ring .
- QSAR Models : 2D descriptors (e.g., logP, polar surface area) correlate with blood-brain barrier permeability for neuropharmacological applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
